1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
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Overview
Description
1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is a chemical compound with the molecular formula C15H15BrN2O4S and a molecular weight of 399.2596 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a furoyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 1-[(4-Bromophenyl)sulfonyl]piperazine . This intermediate is then reacted with 2-furoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The furoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The piperazine ring can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The furoyl group can participate in π-π interactions with aromatic rings in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)sulfonyl]-4-(2-(4-chlorophenoxy)ethyl)piperazine: This compound has a chlorophenoxy group instead of a furoyl group, which can lead to different chemical and biological properties.
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: The presence of a nitrophenyl group can enhance the compound’s electron-withdrawing properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQAZKPTPIQYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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